(+)-trans-Chrysanthemic acid

Catalog No.
S585761
CAS No.
4638-92-0
M.F
C10H16O2
M. Wt
168.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-trans-Chrysanthemic acid

CAS Number

4638-92-0

Product Name

(+)-trans-Chrysanthemic acid

IUPAC Name

(1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

InChI

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8+/m1/s1

InChI Key

XLOPRKKSAJMMEW-SFYZADRCSA-N

SMILES

CC(=CC1C(C1(C)C)C(=O)O)C

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)O)C

Isomeric SMILES

CC(=C[C@@H]1[C@H](C1(C)C)C(=O)O)C

Synthesis of other Insecticides

(+)-trans-Chrysanthemic acid serves as a precursor for the synthesis of several other insecticides, including:

  • (+)-trans-Pyrethric acid: This compound is another natural insecticide found in pyrethrum flowers and can be obtained from (+)-trans-chrysanthemic acid [Sigma-Aldrich: (+)-trans-Chrysanthemic acid]. It is a building block for the synthetic pyrethroid insecticide rethrin II [].

(+)-trans-Chrysanthemic acid (TCA) is one of four stereoisomers of chrysanthemic acid []. It is a naturally occurring carboxylic acid found in the flower heads of certain chrysanthemums, particularly Chrysanthemum cinerariaefolium []. TCA plays a crucial role as the acidic component of pyrethrin I, a natural insecticide present in these chrysanthemum species [].


Molecular Structure Analysis

The molecular structure of TCA features a cyclopropane ring, a carboxylic acid group (COOH), and an isobutenyl side chain [(CH3)2C=CH-CH2-]. The key features include []:

  • Cyclopropane ring: This three-membered ring is a strained structure, contributing to the molecule's overall reactivity.
  • Carboxylic acid group: This functional group provides acidity and allows TCA to form ester linkages with alcohols, like in pyrethrin I.
  • Isobutenyl side chain: This lipophilic (fat-loving) side chain is crucial for the insecticidal properties of TCA and its derivatives.

Chemical Reactions Analysis

Synthesis

Decomposition

The thermal decomposition of TCA likely involves the cleavage of the cyclopropane ring and the carboxylic acid group, but detailed studies are lacking.

Esterification

TCA reacts with alcohols to form esters. The most prominent example is its role in the natural insecticide pyrethrin I, where it esterifies with pyrethrolone [].

(+)-trans-Chrysanthemic acid + Pyrethrolone → Pyrethrin I (ester) + H2O

Physical And Chemical Properties Analysis

  • Melting point: 17°C (63°F) []
  • Boiling point: No data available, likely decomposes before boiling.
  • Solubility: Slightly soluble in water, soluble in organic solvents like ethanol and acetone [].
  • Stability: Relatively stable under normal conditions, but decomposes at high temperatures.

(+)-trans-Chrysanthemic acid itself doesn't possess strong insecticidal activity. However, as part of pyrethrin I, it acts synergistically with the pyrethrolone moiety []. Pyrethrin I disrupts the nervous system of insects by targeting sodium ion channels in their nerve cells, leading to paralysis and death [].

XLogP3

3.4

UNII

23FP207VLY

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 41 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 40 of 41 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4638-92-0

Wikipedia

Trans-(+)-chrysanthemic acid

Use Classification

Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]
Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, (1R,3R)-: ACTIVE

Dates

Modify: 2023-08-15

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